molecular formula C16H16N2O5 B6093529 1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B6093529
M. Wt: 316.31 g/mol
InChI Key: PFMVYMPHLBQBPW-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMAPT, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new cancer therapies. In

Mechanism of Action

1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the activity of NF-κB by preventing its translocation from the cytoplasm to the nucleus, where it binds to DNA and activates the transcription of genes involved in inflammation and cell survival. By inhibiting NF-κB activity, this compound reduces the production of pro-inflammatory cytokines and increases the susceptibility of cancer cells to apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the formation of new blood vessels (angiogenesis) that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its low toxicity, which makes it a promising candidate for the development of new cancer therapies. However, this compound is relatively unstable and can degrade rapidly in solution, which can make it difficult to work with in lab experiments. Additionally, this compound has poor solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential application is in the development of combination therapies for cancer treatment. This compound has been shown to enhance the efficacy of other anti-cancer drugs, such as cisplatin and doxorubicin, when used in combination. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further research is needed to optimize the synthesis and formulation of this compound to improve its stability and bioavailability.

Synthesis Methods

1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-dithiolane. This intermediate compound is then reacted with allylamine to yield the final product, this compound.

Scientific Research Applications

1-allyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.

Properties

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-4-7-18-15(20)12(14(19)17-16(18)21)8-10-5-6-11(22-2)9-13(10)23-3/h4-6,8-9H,1,7H2,2-3H3,(H,17,19,21)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMVYMPHLBQBPW-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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